6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-[3-(trifluoromethyl)phenyl]carbamate
Description
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Properties
IUPAC Name |
(6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl) N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO2S/c1-10-7-15(14-9-12(19)5-6-16(14)26-10)25-17(24)23-13-4-2-3-11(8-13)18(20,21)22/h2-6,8-10,14-16H,7H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCPROCGFPNVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C=C(C=CC2S1)Cl)OC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a thiochromene core structure with a chloro substituent and a carbamate moiety attached to a trifluoromethylphenyl group. Its chemical formula can be represented as follows:
- Molecular Formula : C₁₅H₁₄ClF₃N₁O₂S
- Molecular Weight : 363.79 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to thiochromene derivatives exhibit significant anticancer properties. For instance, thiochromene-based compounds have been shown to inhibit cell proliferation in various cancer cell lines:
- In vitro studies demonstrated that derivatives of thiochromene can induce apoptosis in cancer cells by activating caspase pathways.
- Case Study : A study involving the compound's analogs reported an IC50 value of 12 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Research Findings : In vitro assays show that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 45 |
| Cyclooxygenase-2 | 30 |
The proposed mechanisms for the biological activities of this compound include:
- Induction of Apoptosis : By activating intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Antioxidant Activity : The presence of the thiochromene ring may contribute to radical scavenging effects, reducing oxidative stress in cells.
- Enzyme Interaction : Binding to active sites of enzymes such as AChE may lead to altered substrate processing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this carbamate derivative, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the thiochromen scaffold via cyclization of substituted thiophenol derivatives, followed by carbamate formation using 3-(trifluoromethyl)phenyl isocyanate under inert conditions (e.g., nitrogen atmosphere).
- Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates, dichloromethane for coupling reactions), temperature control (50–80°C for carbamoylation), and catalyst selection (e.g., triethylamine for acid scavenging). Yield improvements (≥70%) are achievable via slow addition of reagents and purification via column chromatography .
- Quality control : Monitor reactions using TLC and HPLC to track intermediate formation.
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : Employ H/C NMR to confirm proton environments and carbon frameworks, focusing on the trifluoromethyl group (δ ~110–120 ppm in C) and carbamate carbonyl (δ ~150–155 ppm). FT-IR can validate the C=O stretch (~1700 cm) and N-H bonds (~3300 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry at the 4a and 8a positions. Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
Q. What are the key considerations for ensuring the compound's stability under various experimental conditions?
- Methodology :
- Storage : Store at –20°C in amber vials under anhydrous conditions to prevent hydrolysis of the carbamate group.
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The trifluoromethyl group enhances electron-withdrawing effects, potentially increasing hydrolytic resistance compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this carbamate derivative?
- Methodology :
- Analog synthesis : Modify the thiochromen core (e.g., substituents at C2 or C6) or the phenylcarbamate moiety (e.g., replacing trifluoromethyl with cyano or methoxy groups).
- Biological testing : Use kinase inhibition assays or GPCR binding studies to correlate structural changes with activity. For example, the trifluoromethyl group may enhance lipophilicity and target affinity, as seen in similar carbamates .
- Data analysis : Apply multivariate regression models to identify critical substituent effects on bioactivity .
Q. What methodologies are employed to investigate the metabolic pathways and potential toxicity of this compound in biological systems?
- Methodology :
- In vitro metabolism : Use liver microsomes (human/rat) to identify Phase I metabolites (e.g., oxidative cleavage of the thiochromen ring) and Phase II conjugates (e.g., glucuronidation). LC-MS/MS is essential for metabolite profiling .
- Toxicity screening : Assess mitochondrial toxicity (MTT assay) and hepatotoxicity (ALT/AST release in HepG2 cells). The chloro substituent may pose bioactivation risks, requiring reactive metabolite trapping studies (e.g., glutathione adduct detection) .
Q. How should researchers address discrepancies in biological activity data observed across different experimental models?
- Methodology :
- Model validation : Compare results across ≥3 cell lines (e.g., HEK293, HeLa, primary cells) and animal models (e.g., murine vs. zebrafish).
- Controlled variables : Standardize assay conditions (e.g., serum concentration, passage number) to minimize variability.
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, off-target effects from the trifluoromethyl group may explain inconsistent IC values in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
